L-Homocysteinesulfinic Acid-d4 L-Homocysteinesulfinic Acid-d4 L-Homocysteinesulfinic Acid-d4 is obtained from L-Methionine-3,3,4,4-d4 which is used in analytical study for synthesis of deuterated L-methionine for use as substrate for methionine loading test. Deuterium labelled analog of L-Homocysteinesulfinic acid which has been proven to be a potent and selective metabotropic glutamate receptor agonist which may be related to diseases associated with moderate hyperhomocysteinemia. Used in biosynthesis of dipthamide.

Brand Name: Vulcanchem
CAS No.: 182967-00-6
VCID: VC0108914
InChI:
SMILES:
Molecular Formula: C₄H₅D₄NO₄S
Molecular Weight: 171.21

L-Homocysteinesulfinic Acid-d4

CAS No.: 182967-00-6

Cat. No.: VC0108914

Molecular Formula: C₄H₅D₄NO₄S

Molecular Weight: 171.21

* For research use only. Not for human or veterinary use.

L-Homocysteinesulfinic Acid-d4 - 182967-00-6

Specification

CAS No. 182967-00-6
Molecular Formula C₄H₅D₄NO₄S
Molecular Weight 171.21

Introduction

Chemical Properties and Structural Characteristics

L-Homocysteinesulfinic Acid-d4 is characterized by its molecular formula C₄H₅D₄NO₄S and molecular weight of 171.21 g/mol. The deuterium atoms (d4) are strategically positioned to minimize metabolic isotope effects while maximizing analytical sensitivity. Its structure includes:

  • A central sulfur atom bonded to an oxygen atom, forming a sulfinic acid group (-SO₂H).

  • A chiral carbon bearing an amino group and a carboxylic acid moiety.

  • Four deuterium atoms replacing hydrogen at positions critical for metabolic stability and detection.

The compound’s stereochemistry is preserved during synthesis, ensuring biological activity aligns with its non-deuterated counterpart.

PropertyValueSource
Molecular FormulaC₄H₅D₄NO₄S
Molecular Weight171.21 g/mol
CAS Number182967-00-6
Key Functional GroupsSulfinic acid, amino, carboxylic acid

Synthesis and Production Methods

The synthesis of L-Homocysteinesulfinic Acid-d4 involves deuterium incorporation into L-homocysteine, a precursor in methionine metabolism. Key steps include:

  • Oxidation of L-Homocysteine-d4: L-Homocysteine, synthesized from methionine-d4, undergoes enzymatic or chemical oxidation to introduce the sulfinic acid group.

  • Deuterium Labeling: Deuterium is incorporated at positions 3 and 4 of the carbon chain to ensure metabolic stability and avoid isotopic scrambling.

  • Purification: Chromatographic methods (e.g., HPLC) isolate the compound, yielding >95% purity for research applications.

StepConditionsOutcome
Deuterium IncorporationMethionine-d4 → Homocysteine-d4Labeled precursor
Sulfinic Acid FormationOxidation (e.g., H₂O₂, enzymes)L-Homocysteinesulfinic acid-d4
PurificationHPLC, recrystallizationHigh-purity product

Biochemical Roles and Mechanisms

L-Homocysteinesulfinic Acid-d4 is metabolically active, participating in pathways linked to homocysteine, a biomarker for cardiovascular and neurological disorders. Its roles include:

Metabolic Regulation

  • Homocysteine Metabolism: Acts as a precursor in the transsulfuration pathway, converting homocysteine to cystathionine via cystathionine β-synthase.

  • Redox Reactions: Engages in thiol-disulfide exchange, modulating intracellular redox states.

Neurological Signaling

  • Metabotropic Glutamate Receptor (mGluR) Agonism: Binds to mGluRs, influencing synaptic plasticity and neuroprotection. This interaction is implicated in neurodegenerative diseases such as Alzheimer’s.

  • Neuroprotective Effects: Mitigates oxidative stress and excitotoxicity, potentially slowing neuronal damage.

Pathway/FunctionBiological ImpactClinical Relevance
Homocysteine TranssulfurationReduces hyperhomocysteinemiaCardiovascular disease risk
mGluR ActivationModulates synaptic transmissionNeurodegenerative disorders

Research Applications and Findings

L-Homocysteinesulfinic Acid-d4 is widely used in metabolic and pharmacological studies. Key applications include:

Metabolic Tracing Studies

  • Mass Spectrometry (MS): Deuterium labeling enables precise quantification of homocysteine metabolism in vivo. Studies using this compound have elucidated flux through the transsulfuration pathway.

  • Nuclear Magnetic Resonance (NMR): Tracks deuterium-labeled intermediates in real-time, providing insights into enzyme kinetics.

Neuropharmacological Research

  • mGluR Modulation: Research demonstrates its role as a selective mGluR agonist, with potential therapeutic applications in epilepsy and schizophrenia.

  • Hyperhomocysteinemia Studies: Links elevated homocysteine levels to vascular dysfunction and cognitive decline, using L-Homocysteinesulfinic Acid-d4 to monitor metabolic flux.

ApplicationMethodKey Findings
Metabolic Flux AnalysisLC-MS/MSQuantifies homocysteine turnover
mGluR Binding AssaysRadioligand displacementHigh-affinity binding to mGluR subtypes
Neuroprotection StudiesIn vitro neuronal modelsReduces glutamate-induced toxicity

Comparative Analysis with Related Compounds

L-Homocysteinesulfinic Acid-d4 shares structural and functional similarities with other sulfur-containing metabolites but differs in isotopic labeling and metabolic stability. A comparison with key analogs is presented below:

CompoundStructureFunctionDeuterium Labeling
L-HomocysteineC₄H₉NO₂SPrecursor to sulfinic acidNo
L-HomocystineC₈H₁₆N₂O₄S₂Disulfide formNo
CystathionineC₇H₁₄N₂O₄S₂Transsulfuration intermediateNo
L-Homocysteinesulfinic Acid-d4C₄H₅D₄NO₄SmGluR agonist, metabolic tracerYes (d4)

Challenges and Future Directions

While L-Homocysteinesulfinic Acid-d4 has advanced biochemical research, challenges remain:

  • Synthetic Complexity: Multi-step synthesis requires optimization to improve yield and reduce costs.

  • Clinical Translation: Further studies are needed to evaluate its therapeutic potential in neurodegenerative and cardiovascular diseases.

Future research may focus on:

  • Targeted Delivery Systems: Enhancing bioavailability for in vivo applications.

  • High-Throughput Screening: Identifying synergistic interactions with other mGluR modulators.

  • Isotopic Tracing in Humans: Validating metabolic flux models in clinical populations.

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